![molecular formula C13H16BrNO2S B3826444 4-{[(3-bromobenzyl)thio]acetyl}morpholine](/img/structure/B3826444.png)
4-{[(3-bromobenzyl)thio]acetyl}morpholine
Overview
Description
4-{[(3-bromobenzyl)thio]acetyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that has a thioacetyl group and a bromobenzyl group attached to it. The unique structure of this compound makes it an attractive candidate for research in the fields of chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4-{[(3-bromobenzyl)thio]acetyl}morpholine is not well understood. However, it is believed that this compound may interact with proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(3-bromobenzyl)thio]acetyl}morpholine are not well studied. However, it is believed that this compound may have an impact on various biological processes such as cell signaling, metabolism, and gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(3-bromobenzyl)thio]acetyl}morpholine in lab experiments is its unique structure, which allows for the synthesis of other compounds. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-{[(3-bromobenzyl)thio]acetyl}morpholine. One direction is to study the mechanism of action of this compound in more detail, which may provide insights into its potential applications in pharmacology and biochemistry. Another direction is to explore the use of this compound as a starting material for the synthesis of other compounds with unique structures and properties. Additionally, research could be conducted to investigate the potential applications of this compound in other fields such as materials science and nanotechnology.
Scientific Research Applications
The unique structure of 4-{[(3-bromobenzyl)thio]acetyl}morpholine makes it an attractive candidate for research in various scientific fields. In the field of chemistry, this compound can be used as a starting material for the synthesis of other compounds. In biochemistry and pharmacology, this compound can be used to study the mechanism of action of various biological processes and to develop new drugs.
properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c14-12-3-1-2-11(8-12)9-18-10-13(16)15-4-6-17-7-5-15/h1-3,8H,4-7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLZKDSHFMRFJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)methylsulfanyl]-1-morpholin-4-ylethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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